优福罗甙

描述

Synthesis Analysis

Synthesis of phosphor materials often involves high-temperature solid-state reaction methods, combustion synthesis, or hydrothermal methods, aiming to achieve high crystallinity, purity, and specific luminescent properties. For instance, Y2O3:Eu3+ phosphor exhibits enhanced photoluminescence when synthesized via microwave-assisted hydrothermal combustion, attributed to increased crystallinity and improved compositional homogeneity (S. Som et al., 2015).

Molecular Structure Analysis

The structure of phosphors is critical for their luminescent properties. Phosphors like Ca3La6Si6O24:Eu3+ and LiLaMgWO6:Eu3+ exhibit structures that enable specific luminescent behaviors. The structure determines the emission characteristics, with different dopant concentrations affecting the luminescence efficiency and thermal stability (Renping Cao et al., 2020).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of phosphors often include the reaction of host lattice materials with dopants such as Eu3+, which are chosen for their ability to produce desired emission colors under specific excitation wavelengths. The chemical properties, such as the reactivity of the dopants with the host lattice and the stability of the resulting compound, are crucial for the final material's performance (Li Li et al., 2017).

Physical Properties Analysis

The physical properties, including particle size, morphology, and crystallinity, significantly impact the phosphor's luminescence efficiency and thermal stability. Nanocrystalline phosphors, for example, can exhibit different luminescence properties compared to their bulk counterparts due to their increased surface area and quantum size effects (Xicheng Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of phosphors, such as their phase purity, chemical composition, and dopant distribution, play a critical role in their luminescent properties. Proper incorporation of dopants into the host lattice without creating unwanted defects or impurities is essential for achieving high-efficiency luminescence (M. Upasani, 2016).

科学研究应用

优福罗甙被认为是 Orthocarpus 属植物中的主要环烯醚萜类,表明其在植物学和药理学研究中的重要性 (博罗斯、斯特米茨和哈里斯,1990)。

对与优福罗甙密切相关的植物大戟属植物的研究表明,由于其抗氧化和酶抑制特性,它具有作为生物活性剂来源的潜力。这表明优福罗甙在开发天然生物活性化合物中的潜在作用 (萨利姆等人,2019)。

优福罗甙与其他环烯醚萜类葡萄糖苷一起从齿叶醉鱼草的叶和茎中分离出来,表明其在不同植物物种中的存在及其潜在药理学相关性 (斯坦泽尔、林普勒和亨克勒,1986)。

优福罗甙与其他环烯醚萜类葡萄糖苷一起存在于齿唇花属植物中,突出了其在化学生态学中的作用及其潜在药理学重要性 (伯格等人,1985)。

优福罗甙已从蒙古的药用植物黄花齿唇花中分离出来,这突出了其在传统医学中的重要性和潜在治疗应用 (通萨格等人,2017)。

作用机制

Target of Action

Euphroside is a natural product of Euphrasia, Scrophulariaceae The primary targets of Euphroside are not explicitly mentioned in the available literature

Mode of Action

It’s known that euphroside combines astringent and anti-inflammatory actions to produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that iridoids, a class of active compounds that euphroside belongs to, have been shown to have neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic activities . These activities suggest that Euphroside may affect multiple biochemical pathways.

Result of Action

It’s known that euphroside has astringent and anti-inflammatory actions, which produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the specific molecular and cellular effects of Euphroside’s action.

属性

IUPAC Name |

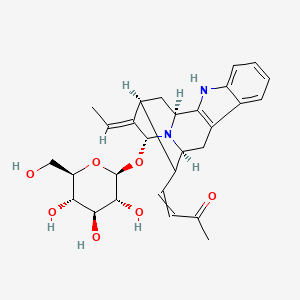

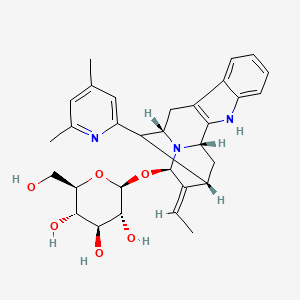

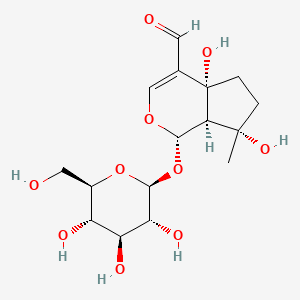

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUJICSWDUDSBC-PGELYSMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is euphroside and where is it found?

A1: Euphroside is an iridoid glucoside, a type of natural product characterized by a specific bicyclic structure and a glucose molecule attached to it. It was first isolated from the plant Euphrasia salisburgensis []. Since then, euphroside has been found in various plant species, particularly within the genus Pedicularis [, , , ] and Euphrasia [, ].

Q2: Are there any other notable iridoid glucosides found alongside euphroside in these plants?

A2: Yes, research frequently identifies other iridoid glucosides co-occurring with euphroside. These commonly include aucubin, geniposidic acid, plantarenaloside, and mussaenoside [, , , , , ]. Interestingly, the specific profile and relative abundance of these iridoids can vary between species and even varieties within a species [].

Q3: Has euphroside been found to be a primary compound in any specific plant species?

A3: Yes, studies have shown that euphroside is a major iridoid component in several Orthocarpus species, including Orthocarpus purpureoalbus, Orthocarpus luteus, Orthocarpur tolmei, and Orthocarpus tenuifolius [].

Q4: A compound named "pinifolin" was once thought to be a novel iridoid. What is its relationship to euphroside?

A4: Research has revealed that "pinifolin" is not a naturally occurring iridoid but rather an artifact formed from another iridoid glucoside, plantarenaloside, during extraction processes involving heat [].

Q5: Beyond iridoid glucosides, are there other classes of compounds found in plants that also contain euphroside?

A5: Yes, several studies highlight the co-occurrence of phenylethanoid glycosides with euphroside and other iridoids. For instance, verbascoside and leucosceptoside A have been identified alongside euphroside in Euphrasia pectinata [, ], while Pedicularis kerneri also contains verbascoside, echinacoside, and leucosceptoside A [].

Q6: The presence of specific compounds can be valuable for understanding plant relationships. Have any compounds, including euphroside, been suggested as chemotaxonomic markers within Pedicularis?

A6: Indeed, research comparing the chemical profiles of Pedicularis rostratocapitata and Pedicularis verticillata suggests that the presence of 8-epiloganic acid, campneoside II, cistantubuloside C1, ligustroside, and excelside B may be specific to P. rostratocapitata. On the other hand, angoroside A, cistantubuloside B1, and wiedemannioside C appear to be unique to P. verticillata. While both species contain euphroside, the study posits that these other compounds could serve as potential chemotaxonomic markers within the genus [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。